molecular formula C8H12N2O B11919303 (4,5,6,7-Tetrahydro-3H-indazol-3-yl)methanol

(4,5,6,7-Tetrahydro-3H-indazol-3-yl)methanol

Cat. No.: B11919303
M. Wt: 152.19 g/mol
InChI Key: UGKVFYAMYAMMIP-UHFFFAOYSA-N
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Description

(4,5,6,7-Tetrahydro-3H-indazol-3-yl)methanol is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . The unique structure of this compound makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5,6,7-Tetrahydro-3H-indazol-3-yl)methanol typically involves the condensation of phenylhydrazine with cyclohexanone derivatives. One common method includes the reaction of phenylhydrazine with 2-(hydroxymethylene)cyclohexanone under acidic conditions to form the indazole ring . The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors has also been explored to improve yield and reduce reaction times. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

(4,5,6,7-Tetrahydro-3H-indazol-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4,5,6,7-Tetrahydro-3H-indazol-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for anti-inflammatory and antiviral therapies.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (4,5,6,7-Tetrahydro-3H-indazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory effects. The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,5,6,7-Tetrahydro-3H-indazol-3-yl)methanol is unique due to its specific hydroxyl group, which allows for a wide range of chemical modifications and reactions. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

4,5,6,7-tetrahydro-3H-indazol-3-ylmethanol

InChI

InChI=1S/C8H12N2O/c11-5-8-6-3-1-2-4-7(6)9-10-8/h8,11H,1-5H2

InChI Key

UGKVFYAMYAMMIP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(N=N2)CO

Origin of Product

United States

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